REACTION_CXSMILES
|
C([Mg]Cl)(C)C.[Li]CCCC.Br[C:12]1[C:17]([CH3:18])=[CH:16][C:15]([N:19]([CH3:21])[CH3:20])=[CH:14][C:13]=1[F:22].[C:23](=[O:25])=[O:24].[OH-].[Na+]>C1COCC1>[CH3:20][N:19]([CH3:21])[C:15]1[CH:16]=[C:17]([CH3:18])[C:12]([C:23]([OH:25])=[O:24])=[C:13]([F:22])[CH:14]=1 |f:4.5|
|
Name
|
|
Quantity
|
3.52 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1C)N(C)C)F
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the TLC after 20 min. showed
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
was warmed to room temperature, after 20 min.
|
Duration
|
20 min
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Organic extracts were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a crude solid, which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (SiO2, 40%-100% EtOAc/Hexanes)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC(=C(C(=O)O)C(=C1)C)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.91 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |